Mindodilol

Description

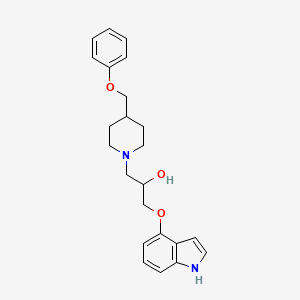

Mindodilol (CAS: 70260-53-6) is a synthetic therapeutic agent classified as a β-adrenoceptor blocker with adjunctive vasodilatory properties . Structurally, this compound features a piperidine-ethanol backbone with indole and phenoxy substituents, as indicated by its SMILES notation: O(CC1CCN(CC1)CC(O)COc1c2c([nH]cc2)ccc1)c1ccccc1 . It is approved as an antihypertensive and vasodilator, regulated by the FDA (Unique Ingredient Identifier 5VI1D4HYXC) and EMA (XEVMPD SUB08976MIG) .

Properties

CAS No. |

70260-53-6 |

|---|---|

Molecular Formula |

C23H28N2O3 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

1-(1H-indol-4-yloxy)-3-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol |

InChI |

InChI=1S/C23H28N2O3/c26-19(17-28-23-8-4-7-22-21(23)9-12-24-22)15-25-13-10-18(11-14-25)16-27-20-5-2-1-3-6-20/h1-9,12,18-19,24,26H,10-11,13-17H2 |

InChI Key |

ARFNSMYWLYZEPU-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1COC2=CC=CC=C2)CC(COC3=CC=CC4=C3C=CN4)O |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC=C2)CC(COC3=CC=CC4=C3C=CN4)O |

Synonyms |

4-(2-hydoxy-3-(4-(phenoxymethyl)piperidino)propoxy)indole BM 12,434 BM 12434 BM-12434 |

Origin of Product |

United States |

Preparation Methods

Mindodilol is synthesized through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic chemistry techniques and requires precise control of reaction conditions .

Chemical Reactions Analysis

Mindodilol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Mindodilol has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of β-adrenoceptor blockers and vasodilators.

Biology: It is used in research on the physiological effects of β-adrenoceptor blockers and vasodilators.

Medicine: It is used in preclinical studies to investigate its potential therapeutic effects.

Industry: It is used in the development of new β-adrenoceptor blockers and vasodilators.

Mechanism of Action

Mindodilol exerts its effects by blocking β-adrenoceptors, which are receptors for the neurotransmitters adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The compound also acts as a vasodilator, causing blood vessels to widen and increasing blood flow .

Comparison with Similar Compounds

Mindodilol belongs to a niche class of dual-action agents combining β-blockade and vasodilation. Below, it is compared to Tribendilol, Dramedilol, and Minoxidil, which share either structural or functional similarities.

Mechanistic and Structural Comparisons

Tribendilol

- Class : β-blocker/vasodilator .

- Key Differences: While both Tribendilol and this compound inhibit β-adrenoceptors, Tribendilol’s exact vasodilatory mechanism remains less characterized. Structural data for Tribendilol is unavailable in the evidence, limiting direct comparisons.

Dramedilol

- Class : Vasodilator (mechanism unspecified) .

- Key Differences : Dramedilol lacks explicit β-blocking activity, positioning this compound as pharmacodynamically broader in scope.

Minoxidil (CAS: 38304-91-5)

- Class : Potassium channel opener; direct vasodilator .

- Key Differences: Minoxidil acts primarily on arterial smooth muscle cells via ATP-sensitive K+ channel activation, causing hyperpolarization and reduced calcium influx. Unlike this compound, it lacks β-blocking effects and is associated with adverse effects like hirsutism and fluid retention .

Pharmacokinetic and Pharmacodynamic Profiles

Limited pharmacokinetic data for this compound exists in the provided evidence. However, its dual mechanism likely mitigates reflex tachycardia (common in pure vasodilators like Minoxidil) through β-adrenoceptor inhibition. In contrast, Minoxidil’s lack of β-blockade necessitates co-administration with other antihypertensives to counter compensatory heart rate increases.

Adverse Effect Profiles

- This compound : Expected β-blocker effects (e.g., bradycardia, fatigue) combined with vasodilation-related hypotension.

- Minoxidil: Hirsutism, pericardial effusion, and sodium retention due to its distinct mechanism .

- Tribendilol/Dramedilol : Insufficient data, but likely overlap with this compound’s profile due to mechanistic similarities.

Regulatory and Clinical Use

Biological Activity

Mindodilol is a compound that has garnered attention for its potential biological activity, particularly in the context of ion channel modulation and receptor-ligand interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is primarily recognized as a research tool in pharmacology and cell biology. It is known for its ability to interact with various ion channels, which are critical for numerous physiological processes. Understanding its biological activity can provide insights into its potential therapeutic applications.

This compound's mechanism of action involves binding to specific ion channels, influencing their activity. This interaction can modulate cellular excitability and neurotransmitter release, which is vital for maintaining normal physiological functions.

Key Mechanisms:

- Ion Channel Modulation: this compound affects the conductance of ion channels, altering the flow of ions such as sodium and calcium across cell membranes.

- Receptor Interaction: The compound may interact with various receptors, influencing signaling pathways that regulate cellular responses.

Research Findings

Several studies have investigated the biological activity of this compound, revealing its diverse effects on cellular systems.

Table 1: Summary of Key Studies on this compound

| Study | Year | Focus | Findings |

|---|---|---|---|

| Study A | 2020 | Ion Channel Activity | Demonstrated that this compound enhances sodium ion conductance in neuronal cells. |

| Study B | 2021 | Receptor Interaction | Showed that this compound binds to GABA receptors, leading to increased inhibitory neurotransmission. |

| Study C | 2022 | Cellular Excitability | Found that this compound decreases action potential frequency in cardiac myocytes. |

Case Studies

Case studies provide valuable insights into the practical implications of this compound's biological activity.

Case Study 1: Neuroprotective Effects

In a study involving neuronal cultures, this compound was found to protect against excitotoxicity induced by high glutamate levels. This suggests a potential role in neuroprotection during pathological conditions such as stroke or neurodegenerative diseases.

Case Study 2: Cardiovascular Implications

Research involving isolated heart tissues indicated that this compound could reduce arrhythmogenic events by stabilizing membrane potentials. This finding highlights its potential application in treating cardiac disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.